TSR-011-isomer

Chemical Identity Analytical Chemistry Structure-Activity Relationship (SAR)

TSR-011-isomer (CAS 1388225-79-3) is a stereochemically unique probe indispensable for ALK/TRK inhibitor research. Unlike parent Belizatinib, its distinct 3D conformation dictates target binding kinetics, selectivity, and resistance profiles. Isomerism can impart up to 140-fold potency differences, making it essential for SAR studies, resistance mechanism elucidation, and isoform-specific assay development. Its unique molecular formula (C33H43F2N5O3) enables chromatographic separation and bioanalytical method validation. Procure this high-purity research chemical to ensure precision in your preclinical discovery programs.

Molecular Formula C33H43F2N5O3
Molecular Weight 595.7 g/mol
Cat. No. B13436140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSR-011-isomer
Molecular FormulaC33H43F2N5O3
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC(=CC(=C5)F)F
InChIInChI=1S/C33H43F2N5O3/c1-20(2)36-30(41)22-6-8-27(9-7-22)40-29-15-21(19-39-13-11-24(12-14-39)33(3,4)43)5-10-28(29)37-32(40)38-31(42)23-16-25(34)18-26(35)17-23/h5,10,15-18,20,22,24,27,43H,6-9,11-14,19H2,1-4H3,(H,36,41)(H,37,38,42)
InChIKeyGZYCQQBRSRIFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TSR-011-isomer: A Potent ALK/TRK Dual Inhibitor for Precision Oncology Research


TSR-011-isomer (CAS 1388225-79-3) is a stereoisomer of the anaplastic lymphoma kinase (ALK) and tropomyosin-related kinase (TRK) inhibitor Belizatinib (TSR-011) [1]. As a member of the ALK/TRK inhibitor class, this compound is structurally defined by its unique 3D conformation, which can critically influence target binding kinetics, selectivity, and downstream pharmacology [2]. It is primarily utilized in preclinical research to elucidate isoform-specific activity profiles and to circumvent resistance mechanisms observed with first-generation ALK inhibitors like crizotinib [3].

The Critical Distinction: Why Not All ALK/TRK Inhibitors Are Interchangeable with TSR-011-isomer


The substitution of TSR-011-isomer with other ALK/TRK inhibitors or even the parent compound Belizatinib (TSR-011) is not a scientifically sound practice due to the profound impact of stereochemistry on pharmacodynamics and pharmacokinetics [1]. Isomerism can lead to significant divergences in enzymatic IC50, as evidenced by the (E)-isomer's 140-fold greater potency than its parent . This difference is not merely a matter of potency; it also dictates the compound's selectivity profile over off-target kinases like JAK2 and IGF1R, which is critical for mitigating toxicity and resistance . Furthermore, the distinct molecular formula of TSR-011-isomer (C33H43F2N5O3) compared to Belizatinib (C33H44FN5O3) suggests altered physicochemical properties that directly influence solubility, metabolic stability, and in vivo behavior [1][2]. Therefore, selecting this specific isomer is essential for experiments designed to probe isoform-specific mechanisms, investigate resistance pathways, or establish structure-activity relationships (SAR) with precision.

Quantitative Comparative Analysis: Evidence-Based Differentiation of TSR-011-isomer


Distinct Molecular Identity Confirmed by CAS and Formula Compared to Parent Belizatinib

TSR-011-isomer is a chemically distinct entity from the parent compound Belizatinib (TSR-011), which is a crucial differentiation for analytical method development and structural biology studies [1]. The isomer possesses a unique CAS number (1388225-79-3) and molecular formula (C33H43F2N5O3, MW: 595.72), in contrast to Belizatinib (CAS 1357920-84-3, C33H44FN5O3, MW: 577.73) [1][2]. The presence of an additional fluorine atom in the isomer fundamentally alters its chemical and physical properties, which can impact solubility, formulation strategies, and mass spectrometry detection [1].

Chemical Identity Analytical Chemistry Structure-Activity Relationship (SAR)

Comparative In Vivo Clinical Efficacy and Tolerability at Defined RP2D

The clinical development of the parent compound, TSR-011 (Belizatinib), provides class-level evidence for the isomer's potential therapeutic window [1]. In a Phase 1/2a trial (NCT02048488), TSR-011 administered at the Recommended Phase 2 Dose (RP2D) of 40 mg every 8 hours (Q8h) demonstrated a manageable safety profile, with grade 3-4 adverse events occurring in only 3.2-6.5% of patients [1]. Notably, of 14 ALK inhibitor-naive patients with ALK-positive NSCLC, 6 experienced partial responses (43% objective response rate) and 8 had stable disease (57%), translating to a disease control rate of 100% [1].

Clinical Pharmacology In Vivo Efficacy Therapeutic Index

Potent Inhibition of Wild-Type ALK and TRK Kinases Validates Scaffold Activity

The core chemical scaffold shared by TSR-011-isomer and its parent compound, Belizatinib, exhibits high intrinsic potency against key oncogenic kinases [1]. Belizatinib inhibits wild-type recombinant ALK with an IC50 of 0.7 nM and the TRK family (TRKA, TRKB, TRKC) with IC50 values of less than 3 nM [1]. This potent target engagement is the fundamental driver of its anti-tumor activity, a characteristic that is preserved in active isomers and serves as the baseline for understanding their biological function [2].

Enzymology Kinase Inhibition Target Engagement

Evidence of Isomer-Specific Potency and Selectivity: The (E)-Isomer Benchmark

A directly comparable isomer, (E)-Belizatinib ((E)-TSR-011, CAS 1388225-72-6), provides compelling evidence of how stereochemistry dictates pharmacological profile . (E)-Belizatinib exhibits an enzymatic IC50 of 0.005 μM (5 nM) against ALK, which is 140-fold more potent than the parent compound Belizatinib (0.7 nM or 0.0007 μM) in the same assay format . Furthermore, it demonstrates >61-fold selectivity against off-target kinases JAK2, SRC, and IGF1R . This data strongly suggests that TSR-011-isomer, as a distinct stereoisomer, possesses a unique pharmacological fingerprint with potentially differentiated potency, selectivity, and therapeutic window compared to other isomers and the parent compound.

Stereochemistry Selectivity Profiling Drug Discovery

Preclinical Anti-Tumor Activity Against Crizotinib-Resistant Models

A key differentiator for the TSR-011 class is its activity against tumors that have developed resistance to first-generation ALK inhibitors [1]. Preclinical studies of the parent compound, TSR-011, demonstrated potent inhibition of tumor growth in mouse models harboring both crizotinib-sensitive and crizotinib-resistant ALK mutations [1][2]. In a Phase 1/2a trial, 3 out of 3 evaluable patients with crizotinib-resistant ALK+ NSCLC achieved a clinical response at or above a total daily dose of 120 mg [2]. This validated activity against resistance mechanisms is a critical attribute likely shared by the active isomer, making TSR-011-isomer a valuable tool for investigating and overcoming ALK inhibitor resistance.

Drug Resistance In Vivo Pharmacology Xenograft Models

Precision Applications: Optimal Use Cases for TSR-011-isomer in Research and Development


Structure-Activity Relationship (SAR) and Stereochemistry Studies

TSR-011-isomer is an ideal tool compound for medicinal chemists conducting SAR studies around the Belizatinib scaffold. Its distinct molecular formula and CAS number [1] allow for direct head-to-head comparison with the parent compound and other isomers like (E)-Belizatinib. By correlating structural differences with potency shifts—such as the 140-fold increase in enzymatic IC50 observed with the (E)-isomer —researchers can map critical binding interactions within the ALK ATP-binding pocket, guiding the design of more potent and selective next-generation inhibitors.

Investigating ALK Inhibitor Resistance Mechanisms

For translational oncology research, TSR-011-isomer serves as a critical probe to study and overcome resistance to first-generation ALK inhibitors. The parent compound, TSR-011, has demonstrated clinical activity in patients whose tumors progressed on crizotinib [2]. Using TSR-011-isomer in crizotinib-resistant cell lines or patient-derived xenograft (PDX) models allows researchers to elucidate the specific mutations that remain sensitive to this chemotype and to investigate the biochemical basis for its ability to circumvent common resistance pathways [2].

Development of Isomer-Specific Bioanalytical Methods

In bioanalytical chemistry and DMPK (Drug Metabolism and Pharmacokinetics) departments, TSR-011-isomer is essential for developing and validating isomer-specific LC-MS/MS assays. Given the different molecular formula and weight compared to Belizatinib [1], this isomer can be used as a reference standard to establish chromatographic separation methods, quantify isomeric purity in synthetic batches, and conduct in vitro metabolism studies to assess stereoselective pharmacokinetics. This is a critical step in ensuring the quality and understanding the disposition of isomerically pure drug candidates.

Kinase Selectivity Profiling and Polypharmacology

TSR-011-isomer is a valuable reagent for kinome-wide selectivity profiling. While the parent scaffold is known for its ALK/TRK dual inhibition [3], the (E)-isomer has been shown to exhibit >61-fold selectivity against JAK2, SRC, and IGF1R . TSR-011-isomer can be used in broad kinase panel screens (e.g., KINOMEscan) to define its unique selectivity fingerprint. Comparing this profile to that of other ALK inhibitors (e.g., ceritinib, alectinib) helps identify off-target liabilities or potentially beneficial polypharmacology, providing a data-driven basis for selecting the most appropriate tool compound for a given biological hypothesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for TSR-011-isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.